3,3,4,4,5,5,5-Heptafluoropent-1-ene

Description

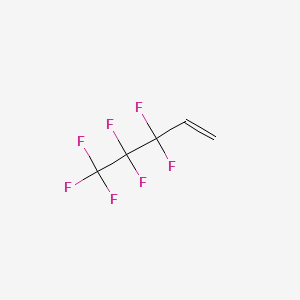

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5,5-heptafluoropent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7/c1-2-3(6,7)4(8,9)5(10,11)12/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAPOTKKMIZDGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895154 | |

| Record name | 3,3,4,4,5,5,5-Heptafluoropent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-08-8, 71164-40-4 | |

| Record name | 3,3,4,4,5,5,5-Heptafluoro-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4,5,5,5-Heptafluoropent-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,4,4,5,5,5-Heptafluoro-1-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071164404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,4,4,5,5,5-Heptafluoropent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,5-heptafluoropent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 71164-40-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,3,4,4,5,5,5-Heptafluoropent-1-ene CAS number

An In-depth Technical Guide to 3,3,4,4,5,5,5-Heptafluoropent-1-ene

Foreword

This compound, a member of the hydrofluoroolefin (HFO) family, represents a significant stride in the development of fluorinated compounds. With a CAS Number of 355-08-8, this molecule is drawing increasing interest from researchers and industry professionals for its unique physicochemical properties and potential applications.[1][2][3] This guide serves as a comprehensive technical resource for scientists and drug development professionals, offering in-depth insights into its synthesis, properties, applications, and safety protocols.

Chemical Identity and Physicochemical Properties

This compound is a fluorinated alkene with the molecular formula C₅H₃F₇ and a molecular weight of approximately 196.07 g/mol .[1][2] Its structure, characterized by a terminal double bond and a heavily fluorinated propyl group, imparts a unique combination of reactivity and stability.

| Property | Value | Source |

| CAS Number | 355-08-8 | [1][2][3] |

| Molecular Formula | C₅H₃F₇ | [1][2] |

| Molecular Weight | 196.07 g/mol | [2] |

| Boiling Point | 30-31 °C | [2][4] |

| Density | 1.357 g/cm³ | [2] |

| Flash Point | 100 °C | [2] |

| Appearance | Clear liquid | [4][5] |

| IUPAC Name | This compound | [6] |

| Synonyms | 1-Pentene, 3,3,4,4,5,5,5-heptafluoro-; (Heptafluoropropyl)ethylene; HFO 1447 | [2][5][7] |

Synthesis and Mechanistic Insights

While specific industrial synthesis routes for this compound are proprietary, a plausible synthetic strategy can be conceptualized based on established organofluorine chemistry. A common method for constructing such molecules involves the addition of a perfluoroalkyl iodide to an alkene, followed by elimination.

A potential pathway could involve the radical addition of heptafluoropropyl iodide to ethylene, followed by dehydroiodination. This process would likely be initiated by a radical initiator, such as AIBN or peroxide, and the subsequent elimination could be achieved using a base.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

-

Reaction Setup: A high-pressure reactor is charged with heptafluoropropyl iodide and a suitable solvent.

-

Ethylene Addition: Ethylene gas is bubbled through the solution at a controlled rate and pressure.

-

Initiation: The radical initiator is introduced, and the reaction mixture is heated to initiate the addition reaction.

-

Monitoring: The reaction is monitored by Gas Chromatography (GC) to track the formation of the intermediate.

-

Elimination: Upon completion, the reaction mixture is cooled, and a solution of a strong base (e.g., potassium hydroxide in ethanol) is added to induce dehydroiodination.

-

Workup and Purification: The resulting mixture is washed with water to remove salts, and the organic layer is separated. The crude product is then purified by fractional distillation to yield pure this compound.

Applications and Industrial Relevance

As a hydrofluoroolefin, this compound is a promising candidate for various applications, primarily driven by its low global warming potential (GWP) compared to traditional hydrofluorocarbons (HFCs).

-

Refrigerants: Its thermodynamic properties make it a potential component in next-generation refrigerant blends for air conditioning and refrigeration systems.

-

Foam Blowing Agents: It can be used as a blowing agent in the production of polyurethane and other foam insulation materials, offering excellent thermal performance.

-

Solvents and Cleaning Agents: The unique polarity and volatility of this compound make it a candidate for precision cleaning applications in the electronics and aerospace industries.

-

Monomer for Fluoropolymers: The terminal double bond allows it to be used as a monomer or comonomer in the synthesis of advanced fluoropolymers with tailored properties such as chemical resistance and thermal stability. The EPA has noted the use of similar fluorinated pentenes as intermediates in plastics and resin manufacturing.[8]

Safety, Handling, and Disposal

Proper handling of this compound is crucial to ensure laboratory and personnel safety. The following information is synthesized from available safety data sheets (SDS).[9][10][11]

| Hazard Class | GHS Classification |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

Precautionary Measures

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[9]

-

P501: Dispose of contents/container to an approved waste disposal plant.[9]

Caption: First-aid measures in case of exposure.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the structure of this compound allows for the prediction of its key spectroscopic features.

| Technique | Predicted Features |

| ¹H NMR | Two multiplets in the vinyl region (δ 5-6 ppm) corresponding to the CH₂=CH- group. The allylic proton (CH) will be split by both the vinyl protons and the adjacent fluorine atoms. |

| ¹⁹F NMR | A complex spectrum with multiple signals corresponding to the -CF₂-CF₂-CF₃ moiety. The CF₃ group would appear as a triplet, and the two CF₂ groups would show complex splitting patterns due to coupling with each other and the adjacent protons. |

| ¹³C NMR | Signals corresponding to the vinyl carbons, the carbon bearing two fluorine atoms, and the carbons of the perfluoroethyl group. |

| Mass Spec. | A molecular ion peak at m/z 196.07, with characteristic fragmentation patterns involving the loss of fluorine and small fluorocarbon fragments. |

Conclusion

This compound is a versatile fluorinated olefin with significant potential in various industrial applications, particularly as an environmentally friendlier alternative to existing HFCs. Its synthesis, while requiring specialized techniques in organofluorine chemistry, is based on established principles. A thorough understanding of its physicochemical properties and adherence to strict safety protocols are paramount for its successful and safe utilization in research and development.

References

- 1. 355-08-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. Fluorinated compounds,CAS#:355-08-8,this compound [en.chemfish.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1H,1H,2H-HEPTAFLUOROPENT-1-ENE CAS#: 355-08-8 [m.chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C5H3F7 | CID 67727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Pentene,3,3,4,4,5,5,5-heptafluoro- | CAS:355-08-8 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 8. 2,3,3,4,4,5,5-Heptafluoro-1-pentene | C5H3F7 | CID 13750142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. synquestlabs.com [synquestlabs.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3,3,4,4,5,5,5-Heptafluoropent-1-ene

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core characteristics, synthesis, applications, and handling of 3,3,4,4,5,5,5-heptafluoropent-1-ene.

Introduction: The Significance of a Fluorinated Alkene

In the landscape of modern medicinal and materials chemistry, fluorinated organic compounds hold a place of exceptional importance. The strategic incorporation of fluorine atoms into molecular frameworks can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and modulated lipophilicity.[1] this compound (HFP-1) is a key member of this class, serving as a versatile building block and monomer. Its structure, featuring a reactive terminal alkene and a dense heptafluoropropyl tail, provides a unique combination of reactivity and inertness. This guide aims to provide a deep, field-proven understanding of HFP-1, moving beyond simple data points to explain the causality behind its synthesis, reactivity, and application.

Core Molecular and Physical Properties

A foundational understanding of a compound begins with its fundamental properties. HFP-1 is a volatile, clear liquid whose identity is defined by the data summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 196.07 g/mol | [2][3] |

| Molecular Formula | C₅H₃F₇ | [2][3][4] |

| CAS Number | 355-08-8 | [2][3] |

| Density | 1.357 g/cm³ | [3] |

| Boiling Point | 30-31 °C (303-304 K) | [3][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | HFO-1447, (Heptafluoropropyl)ethylene | [5] |

Synthesis and Chemical Reactivity

While specific, proprietary industrial synthesis routes are often closely guarded, the general chemistry for creating such fluorinated alkenes involves a few established principles. A plausible synthetic pathway involves the reaction of a perfluoroalkyl iodide with ethylene, followed by dehydrohalogenation.

The reactivity of HFP-1 is dominated by its terminal double bond. The strong electron-withdrawing effect of the adjacent heptafluoropropyl group significantly influences the electron density of the C=C bond, making it susceptible to specific types of chemical transformations. This is a critical point of expertise: understanding this electronic influence is key to predicting its behavior in complex reaction schemes. For instance, in radical polymerizations, this electronic character dictates its copolymerization parameters with other monomers.

Caption: Generalized synthetic pathway for HFP-1.

Applications in Advanced Materials and as a Chemical Intermediate

The primary industrial application of HFP-1 and similar fluoroalkenes is in the synthesis of high-performance polymers. The incorporation of the heptafluoropropyl moiety imparts exceptional chemical resistance, thermal stability, and low surface energy to the resulting polymeric materials.

While direct applications in drug development are not broadly documented in public literature, the true value of HFP-1 for pharmaceutical researchers lies in its role as a versatile fluorinated building block. The introduction of a C₃F₇ group is a common strategy in medicinal chemistry to enhance a drug candidate's metabolic stability and tune its lipophilicity.[1] The reactive alkene handle of HFP-1 allows for its conjugation to more complex scaffolds through various chemical reactions, such as hydroboration-oxidation, epoxidation, or Heck coupling, thereby creating novel, fluorinated drug candidates. The development of new copper-catalyzed reactions to replace fluorine atoms in fluoroalkenes with other functional groups is expanding the synthetic utility of these molecules, paving the way for new pharmaceuticals.[6][7]

Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Trustworthiness in research and development hinges on the verifiable purity of starting materials. The following protocol outlines a standard, self-validating method for assessing the purity of HFP-1.

Objective: To determine the purity of a sample of this compound and identify any potential impurities.

Methodology:

-

Sample Preparation:

-

Causality: Due to the high volatility of HFP-1 (Boiling Point ~30°C), samples must be handled cold and prepared rapidly to prevent fractional evaporation, which would skew results.

-

Protocol: Prepare a 1% (v/v) solution of HFP-1 in a high-purity, volatile solvent such as dichloromethane or ethyl acetate in a sealed GC vial.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: A low-polarity column, such as an Agilent DB-5ms (30 m x 0.25 mm x 0.25 µm), is chosen for its ability to separate compounds based on boiling point.

-

Oven Program:

-

Initial Temperature: 40°C (hold for 2 minutes). Causality: This initial hold allows for sharp peak shapes for volatile compounds.

-

Ramp: 10°C/min to 250°C.

-

Final Hold: 2 minutes.

-

-

Inlet: Split mode (50:1), 250°C.

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

MSD: Electron Ionization (EI) mode at 70 eV. Scan range: 30-300 m/z.

-

-

Data Analysis:

-

Identify the peak corresponding to HFP-1 based on its retention time and mass spectrum (looking for the molecular ion and characteristic fragmentation patterns of fluorinated compounds).

-

Calculate purity by integrating the peak area of HFP-1 and dividing by the total integrated area of all peaks (Area % method).

-

Attempt to identify any impurity peaks by comparing their mass spectra against the NIST library.

-

Caption: Workflow for GC-MS purity validation of HFP-1.

Safety and Handling

Authoritative grounding in safety is non-negotiable. According to its Safety Data Sheet (SDS), 3,3,4,4,5,5,5-heptafluoro-1-pentene is classified with the following hazards:

-

Skin Irritation (Category 2) : Causes skin irritation.[8]

-

Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[8]

-

Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[8]

Handling Protocol:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[8]

-

Store in a tightly closed container in a cool, well-ventilated place.[8]

-

Keep away from heat, sparks, and open flames.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in materials science and a potent building block for medicinal chemistry. Its unique electronic and structural properties, born from the dense fluorination, offer a predictable yet powerful platform for creating novel molecules and polymers. A thorough understanding of its properties, synthesis, and reactivity—as outlined in this guide—is essential for any researcher aiming to leverage the distinct advantages of fluorination in their work.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. 355-08-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. Fluorinated compounds,CAS#:355-08-8,this compound [en.chemfish.com]

- 4. 3,3,4,4,5,5,5-Heptafluoro-1-pentene [webbook.nist.gov]

- 5. 1-Pentene,3,3,4,4,5,5,5-heptafluoro- | CAS:355-08-8 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 6. sciencedaily.com [sciencedaily.com]

- 7. Chemists Unlock the Potential of Fluoroalkenes | Technology Networks [technologynetworks.com]

- 8. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to the Chemical Properties of 3,3,4,4,5,5,5-Heptafluoropent-1-ene

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Properties

3,3,4,4,5,5,5-Heptafluoropent-1-ene, a fluorinated alkene, possesses a unique combination of properties derived from its olefinic bond and the extensive fluorination of its alkyl chain. These characteristics make it a valuable intermediate in organic synthesis, particularly in the development of novel materials and pharmaceuticals.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃F₇ | --INVALID-LINK-- |

| Molecular Weight | 196.07 g/mol | --INVALID-LINK-- |

| CAS Number | 355-08-8 | --INVALID-LINK-- |

| Alternate CAS Number | 71164-40-4 | --INVALID-LINK-- |

| Boiling Point | 30-31 °C (303-304 K) | --INVALID-LINK--, --INVALID-LINK-- |

| Density | 1.357 g/cm³ | --INVALID-LINK-- |

| Flash Point | 100 °C | --INVALID-LINK-- |

It is important for researchers to note the existence of two CAS numbers. While 355-08-8 is more commonly cited by commercial suppliers, 71164-40-4 is referenced in the NIST Chemistry WebBook. Cross-referencing these identifiers is crucial when conducting literature searches and procuring materials.

Spectroscopic Characterization: A Guide to Structural Verification

Detailed spectroscopic analysis is paramount for confirming the identity and purity of this compound. The following sections outline the expected spectral features based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated compounds. Both ¹H and ¹⁹F NMR are critical for unambiguous characterization.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the vinyl protons (=CH₂) and the single allylic proton (-CH=). The chemical shifts and coupling patterns of these protons will be influenced by the adjacent fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will be more complex, with distinct signals for the CF₂ and CF₃ groups. The chemical shifts and couplings (both F-F and H-F) provide a detailed map of the fluorinated portion of the molecule. For spectral referencing, fluorotrichloromethane (CFCl₃) is commonly used as an internal standard.[1]

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the olefinic carbons and the fluorinated alkyl carbons. The carbon signals will exhibit splitting due to coupling with the attached fluorine atoms (C-F coupling).[1]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands for this compound include:

-

C=C Stretch: A moderate band is expected in the region of 1640-1680 cm⁻¹ corresponding to the carbon-carbon double bond.[2]

-

=C-H Stretch: A band slightly above 3000 cm⁻¹, typically around 3080 cm⁻¹, is characteristic of the C-H bonds of the vinyl group.[3]

-

C-F Stretch: Strong absorption bands are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹, corresponding to the numerous C-F bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z 196.07. The fragmentation pattern will likely show losses of fluorine atoms and small fluorinated fragments, which can be used to confirm the structure.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the interplay between its electron-rich double bond and the electron-withdrawing heptafluoropropyl group. This electronic arrangement makes the double bond susceptible to specific types of reactions.

Nucleophilic Addition Reactions

A key feature of highly fluorinated alkenes is their electrophilic nature, which facilitates reactions with nucleophiles.[4] The electron-withdrawing inductive effect of the perfluoroalkyl chain polarizes the double bond, making the terminal carbon atom susceptible to nucleophilic attack. This reactivity is the opposite of what is typically observed for non-fluorinated alkenes, which readily undergo electrophilic addition.

This reactivity allows for the introduction of a wide array of functional groups, making it a valuable building block in the synthesis of complex molecules.

Caption: Generalized workflow for nucleophilic addition to this compound.

Experimental Protocol: General Procedure for Nucleophilic Addition

The following is a generalized protocol for the nucleophilic addition to a fluorinated alkene, which can be adapted for this compound.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the nucleophile in a suitable anhydrous solvent (e.g., THF, diethyl ether).

-

Cooling: Cool the solution to an appropriate temperature (typically between -78 °C and 0 °C) using a dry ice/acetone or ice bath.

-

Addition of Alkene: Slowly add this compound to the cooled solution of the nucleophile via syringe.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, quench the reaction by the slow addition of a suitable proton source (e.g., saturated aqueous ammonium chloride).

-

Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by distillation.

Polymerization

Fluorinated alkenes can undergo free-radical polymerization to produce polymers with unique properties such as high thermal stability, chemical resistance, and low surface energy.[5] The polymerization of this compound can be initiated by various free-radical initiators, such as peroxides or azo compounds, under controlled temperature and pressure.[6]

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 5. knowleslab.princeton.edu [knowleslab.princeton.edu]

- 6. WO2021150801A1 - Synthesis of (e)-1,1,1,4,5,5,5-heptafluoro-4-(trifluoromethyl)pent-2-ene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3,3,4,4,5,5,5-Heptafluoropent-1-ene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3,3,4,4,5,5,5-heptafluoropent-1-ene, a valuable fluorinated olefin in the fields of medicinal chemistry, materials science, and drug development. The document delves into the core synthetic strategies, offering detailed experimental protocols, mechanistic insights, and comparative data. The guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the preparation of this important fluorinated building block.

Introduction: The Significance of this compound

Fluorinated organic compounds play a pivotal role in modern science, with applications spanning from pharmaceuticals to advanced materials.[1] The unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, lipophilicity, and binding affinity, make fluorinated molecules highly sought after. This compound (C5H3F7) is a key fluorinated olefin, serving as a versatile intermediate for the synthesis of more complex molecules.[2] Its terminal double bond allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.

This guide will explore the primary synthetic routes to this compound, providing both theoretical understanding and practical, field-proven insights into their execution.

Key Synthetic Pathways

Two principal and well-documented pathways for the synthesis of this compound will be discussed in detail:

-

Pathway 1: Dehydrohalogenation of a Perfluoroalkyl Iodide Precursor

-

Pathway 2: Grignard-based Alkylation

A third, related method involving telomerization will also be briefly addressed as a viable, albeit less direct, industrial approach.

Pathway 1: Dehydrohalogenation of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

This is arguably one of the most direct and efficient laboratory-scale methods for the preparation of this compound. The strategy relies on the elimination of hydrogen iodide from a suitable precursor, 1,1,1,2,2,3,3-heptafluoro-5-iodopentane.

Rationale and Mechanistic Overview

Dehydrohalogenation is a classic elimination reaction in organic chemistry.[3] The reaction is typically base-promoted, where the base abstracts a proton from a carbon atom adjacent to the carbon bearing the halogen. This induces the elimination of the halide ion and the formation of a double bond. The choice of base and reaction conditions is crucial to favor the desired elimination product and minimize side reactions.

The general mechanism for the dehydroiodination of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane is depicted below:

Figure 1: General scheme for the dehydroiodination of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via dehydroiodination.

Materials:

-

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

-

Potassium hydroxide (KOH)

-

Ethanol (or a suitable alcohol)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a stoichiometric excess of potassium hydroxide in ethanol.

-

To this solution, add 1,1,1,2,2,3,3-heptafluoro-5-iodopentane dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by GC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.

-

The crude product is then purified by fractional distillation to yield pure this compound.

Data and Expected Outcome

| Parameter | Expected Value |

| Yield | 70-85% |

| Purity (post-distillation) | >98% |

| Boiling Point | 30-31 °C[4] |

| Density | 1.357 g/cm³[4] |

Note: Yields can vary based on the scale of the reaction and the purity of the starting materials.

Pathway 2: Grignard-based Alkylation

This pathway utilizes the classic Grignard reaction to form the carbon-carbon bond between the allyl group and the perfluoroethyl moiety.[2] This method offers a versatile approach, as the Grignard reagent can be reacted with various electrophiles.

Rationale and Mechanistic Overview

The core of this synthesis is the reaction of a perfluoroalkyl halide with allylmagnesium bromide.[1][5] The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of the perfluoroalkyl halide, displacing the halide and forming the desired carbon-carbon bond.

The overall transformation can be visualized as follows:

Figure 2: Grignard-based synthesis of this compound.

Experimental Protocol

This protocol is divided into two key stages: the preparation of the Grignard reagent and the subsequent reaction with the perfluoroalkyl iodide.

Part A: Preparation of Allylmagnesium Bromide [1]

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition.[4]

-

After the addition is complete, reflux the mixture for a short period to ensure complete reaction. The resulting grey solution is the allylmagnesium bromide reagent.

Part B: Reaction with Perfluoroethyl Iodide

Materials:

-

Allylmagnesium bromide solution (from Part A)

-

Perfluoroethyl iodide (C2F5I)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Cool the prepared allylmagnesium bromide solution in an ice bath.

-

Add a solution of perfluoroethyl iodide in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the ethereal layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent by distillation.

-

Purify the product by fractional distillation.

Data and Expected Outcome

| Parameter | Expected Value |

| Yield | 50-70% |

| Purity (post-distillation) | >97% |

| Key Considerations | Strict anhydrous conditions are essential for the success of the Grignard reaction.[4] |

Alternative Pathway: Telomerization

Telomerization is a radical chain reaction that is often employed in industrial settings for the synthesis of fluorinated compounds.[6][7] In the context of this compound synthesis, this would involve the reaction of a telogen (a molecule that provides the end groups of the polymer) with a taxogen (the monomer).

A plausible, though less direct, route would involve the telomerization of vinylidene fluoride (VF2) with a perfluoroalkyl iodide, such as perfluoroethyl iodide, as the telogen. This reaction would produce a mixture of telomers of the general formula C2F5(CH2CF2)nI. The desired precursor, 1,1,1,2,2,3,3-heptafluoro-5-iodopentane (for n=1), could then be isolated and subjected to dehydroiodination as described in Pathway 1.

Due to the formation of a mixture of products, this method is generally less suited for laboratory-scale synthesis where a specific, single product is desired. However, it is a powerful technique for the large-scale production of fluorinated materials.[6]

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The dehydrohalogenation of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane offers a direct and high-yielding method suitable for laboratory-scale preparations. The Grignard-based approach provides a versatile alternative, demonstrating the power of classic organometallic chemistry in the synthesis of fluorinated molecules. While telomerization presents a viable industrial-scale option, its lack of selectivity makes it less practical for targeted laboratory synthesis. The choice of the optimal synthetic pathway will ultimately depend on the desired scale of production, available starting materials, and the specific requirements of the research or development project.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C5H3F7 | CID 67727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

NMR spectrum analysis of 3,3,4,4,5,5,5-Heptafluoropent-1-ene

An In-depth Technical Guide to the NMR Spectrum Analysis of 3,3,4,4,5,5,5-Heptafluoropent-1-ene

Abstract

The incorporation of fluorine into organic molecules profoundly alters their chemical and physical properties, a strategy widely employed in the pharmaceutical, agrochemical, and materials science sectors.[1] Consequently, the precise structural elucidation of organofluorine compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, stands as an indispensable analytical tool for this purpose.[2][3] The ¹⁹F nucleus possesses highly favorable properties for NMR analysis, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which gives it 83% of the sensitivity of the proton nucleus.[1][4][5] Furthermore, the expansive chemical shift range of ¹⁹F NMR, typically spanning over 800 ppm, minimizes signal overlap and provides exquisite sensitivity to the local electronic environment.[5][6][7] This guide provides a comprehensive analysis of the ¹H and ¹⁹F NMR spectra of this compound, offering a framework for interpreting the complex spin systems inherent in polyfluorinated structures.

Molecular Structure and Predicted Spectral Features

This compound (C₅H₃F₇) possesses a simple carbon backbone but a complex arrangement of proton and fluorine spin systems.[8][9] The structure contains a terminal vinyl group adjacent to a heavily fluorinated propyl chain. This arrangement dictates that the resulting NMR spectra will be rich in information, characterized by intricate spin-spin coupling networks.

Proton Environments:

-

Hₐ & Hₑ (C1): Two geminal protons on the terminal carbon of the alkene.

-

Hₓ (C2): One vinylic proton.

Fluorine Environments:

-

F₂ (C3): A difluoro-methylene group (CF₂) adjacent to the double bond.

-

F₂ (C4): A difluoro-methylene group (CF₂) situated between two other perfluorinated carbons.

-

F₃ (C5): A terminal trifluoromethyl group (CF₃).

The analysis of this molecule requires a synergistic interpretation of both ¹H and ¹⁹F spectra, as the heteronuclear (¹H-¹⁹F) and homonuclear (¹⁹F-¹⁹F) couplings are key to definitive assignments.

References

- 1. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. azom.com [azom.com]

- 8. This compound | C5H3F7 | CID 67727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,3,4,4,5,5,5-Heptafluoro-1-pentene [webbook.nist.gov]

An In-Depth Technical Guide to the Infrared Spectroscopy of 3,3,4,4,5,5,5-Heptafluoropent-1-ene

Introduction

3,3,4,4,5,5,5-Heptafluoropent-1-ene is a fluorinated alkene of significant interest in materials science and synthetic chemistry. Its unique combination of a reactive vinyl group and a heavily fluorinated alkyl chain imparts distinct physical and chemical properties. Infrared (IR) spectroscopy is a powerful analytical technique for the structural characterization of such molecules, providing a unique "fingerprint" based on the vibrational modes of its functional groups. This guide offers a comprehensive overview of the principles, experimental procedures, and spectral interpretation for the infrared analysis of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. While an experimental spectrum of this specific compound is not publicly available at the time of this writing, this guide provides a robust framework for its acquisition and interpretation based on established spectroscopic principles.

Molecular Structure and Vibrational Fundamentals

The structure of this compound (C₅H₃F₇) dictates its infrared spectrum. The molecule consists of a terminal vinyl group (-CH=CH₂) attached to a perfluorinated propyl chain (-CF₂-CF₂-CF₃). The primary vibrational modes susceptible to infrared absorption arise from the stretching and bending of the C-H, C=C, C-C, and C-F bonds. The high degree of fluorination is expected to significantly influence the spectrum, particularly in the fingerprint region, due to the strong polarity and mass of the fluorine atoms.

Caption: Molecular structure of this compound.

Experimental Protocol: Gas-Phase FTIR Spectroscopy

Given the volatility of this compound (boiling point: 30-31°C), gas-phase FTIR spectroscopy is the most suitable method for obtaining a high-resolution spectrum free from intermolecular interactions that occur in the liquid phase.[1][2]

Objective: To acquire a high-resolution gas-phase infrared spectrum of this compound.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with a mercury-cadmium-telluride (MCT) detector.

-

Multipass gas cell with a path length of at least 10 meters to ensure adequate absorption for a low-concentration sample.[1][3]

-

Vacuum line and manifold for sample introduction and cell evacuation.

-

Heated sample transfer line to prevent condensation.[4]

Procedure:

-

System Preparation:

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize for at least 15-30 minutes.[5]

-

Evacuate the multipass gas cell and the sample manifold to a pressure below 1 Torr to remove atmospheric water and carbon dioxide.

-

Collect a background spectrum of the evacuated cell. This is crucial for correcting the sample spectrum for any instrumental and atmospheric absorptions.[4]

-

-

Sample Introduction:

-

Place a small amount (a few microliters) of liquid this compound in a sample vial connected to the vacuum manifold.

-

Gently open the valve to the gas cell to allow the volatile liquid to vaporize and fill the cell. The low boiling point of the analyte facilitates this process.

-

Monitor the pressure in the gas cell to achieve a suitable sample concentration. The ideal pressure will depend on the path length of the cell and the absorptivity of the compound's vibrational bands.

-

-

Spectral Acquisition:

-

Set the spectral resolution to at least 2 cm⁻¹ to resolve the rotational-vibrational fine structure typical of gas-phase spectra.[5][6]

-

Collect the sample spectrum by co-adding a sufficient number of scans (e.g., 64 or 128) to achieve a high signal-to-noise ratio.[7]

-

The spectrum should be recorded over the mid-infrared range, typically 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The acquired sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary to obtain a flat baseline.

-

Caption: Experimental workflow for gas-phase FTIR analysis.

Predicted Infrared Spectrum and Interpretation

In the absence of an experimental spectrum, we can predict the characteristic absorption bands of this compound based on the known frequencies of its functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | =C-H Stretch | Vinyl | Medium |

| 1650 - 1600 | C=C Stretch | Alkene | Medium to Weak |

| 1420 - 1400 | =CH₂ Scissoring Bend | Vinyl | Medium |

| 1300 - 1000 | C-F Stretch | Fluoroalkane | Strong, Multiple Bands |

| 995 - 985 | =C-H Out-of-Plane Bend | Vinyl | Strong |

| 915 - 905 | =CH₂ Out-of-Plane Bend | Vinyl | Strong |

Analysis of Predicted Spectral Regions:

-

=C-H Stretching Region (3100 - 3000 cm⁻¹): The presence of the vinyl group will give rise to absorption bands in this region, which are characteristic of C-H bonds where the carbon is sp² hybridized.[8] These peaks are typically of medium intensity and appear at a higher frequency than the C-H stretching of saturated alkanes.

-

C=C Stretching Region (1650 - 1600 cm⁻¹): A band corresponding to the C=C stretching vibration is expected in this region.[9] Its intensity can be variable, and for terminal alkenes, it is generally of medium intensity.

-

C-H Bending Region (1420 - 905 cm⁻¹): The vinyl group exhibits several characteristic bending vibrations. An in-plane scissoring vibration of the terminal =CH₂ group is expected around 1415 cm⁻¹.[5] More prominent are the out-of-plane (OOP) bending vibrations, which are typically strong and sharp. For a monosubstituted alkene, two strong bands are expected: one around 990 cm⁻¹ for the =C-H wag and another around 910 cm⁻¹ for the =CH₂ wag.[5]

-

C-F Stretching Region (1300 - 1000 cm⁻¹): This region is anticipated to be dominated by very strong and complex absorption bands due to the numerous C-F bonds in the heptafluoropropyl group.[10][11] The high electronegativity of fluorine leads to a large change in dipole moment during vibration, resulting in intense IR absorptions. The coupling between the stretching vibrations of adjacent C-F bonds will likely produce a series of broad and overlapping bands, making this region a distinctive but complex "fingerprint" for the molecule.[12]

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of this compound. Although a reference spectrum is not currently available in the public domain, this guide provides a comprehensive framework for its experimental acquisition and a detailed predictive interpretation. The key spectral features are expected to be the characteristic absorptions of the terminal vinyl group and the strong, complex bands arising from the numerous C-F stretching vibrations. This information is critical for researchers working with this compound, enabling them to verify its identity, assess its purity, and monitor its reactions.

References

- 1. High Sensitivity Monitoring of VOCs in Air through FTIR Spectroscopy Using a Multipass Gas Cell Setup - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High Sensitivity Monitoring of VOCs in Air through FTIR Spectroscopy Using a Multipass Gas Cell Setup | MDPI [mdpi.com]

- 3. [2207.00340] High Sensitivity real-time VOCs monitoring in air through FTIR Spectroscopy using a Multipass Gas Cell Setup [arxiv.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. icpms.labrulez.com [icpms.labrulez.com]

- 6. Analyzing gases by FTIR - Specac Ltd [specac.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. academic.oup.com [academic.oup.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benthamopen.com [benthamopen.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Contextualizing the Analysis of a Key Fluorinated Building Block

An In-Depth Technical Guide to the Mass Spectrometry of 3,3,4,4,5,5,5-Heptafluoropent-1-ene

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. Fluorination can profoundly alter a compound's metabolic stability, lipophilicity, and binding affinity, making it a critical tool for medicinal chemists.[1][2] this compound stands as a pivotal C5 building block, valued for its unique combination of a reactive alkene moiety and a heavily fluorinated tail. Its application in the synthesis of advanced polymers, agrochemicals, and pharmaceutical intermediates necessitates robust analytical methods for its unambiguous identification and characterization.

This guide provides a comprehensive exploration of the mass spectrometric behavior of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind ionization choices, predict fragmentation pathways based on first principles, and present field-proven protocols for its analysis. This document is designed for the practicing researcher and drug development professional who requires not just data, but a deep, mechanistic understanding of the analytical process.

Physicochemical & Structural Characteristics

A thorough understanding of the analyte's fundamental properties is a prerequisite for any mass spectrometric analysis. These details directly influence chromatographic behavior and the interpretation of the resulting mass spectrum.

| Property | Value | Source |

| Chemical Formula | C₅H₃F₇ | [3][4][5] |

| Molecular Weight | 196.07 g/mol | [3][4][5] |

| IUPAC Name | This compound | [3][4] |

| CAS Registry No. | 71164-40-4 | [3][5] |

| Chemical Structure | CH₂=CH-CF₂-CF₂-CF₃ | [3][5] |

The structure is characterized by two distinct regions: a vinyl group (CH₂=CH-) that is electron-rich and susceptible to electrophilic attack or rearrangement, and a perfluoroethyl group (-CF₂-CF₃) attached to a difluoromethylene bridge, which is strongly electron-withdrawing and sterically bulky. This electronic dichotomy is central to its fragmentation behavior.

Ionization Strategies: Selecting the Right Tool for the Task

The choice of ionization technique is the most critical experimental decision in mass spectrometry, dictating whether you preserve the molecular identity or induce fragmentation for structural elucidation. For a volatile, small organic molecule like heptafluoropent-1-ene, Gas Chromatography-Mass Spectrometry (GC-MS) is the platform of choice, offering two primary ionization modes: Electron Ionization (EI) and Chemical Ionization (CI).

Electron Ionization (EI): For Structural Fingerprinting

EI is a "hard" ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV).[6][7] This energetic process readily ejects an electron from the molecule, forming a radical cation (M•⁺) with significant internal energy.[7][8] This excess energy is dissipated through extensive and reproducible fragmentation, creating a unique "fingerprint" for the molecule.

-

Why Choose EI? The primary advantage of EI is the wealth of structural information provided by its complex fragmentation pattern.[6][9] These patterns are highly reproducible and allow for confident identification of unknown compounds by comparison to spectral libraries like those from NIST.[10]

-

Anticipated Challenge: The molecular ion (the peak representing the intact ionized molecule) may be weak or entirely absent, as the initial M•⁺ is often too unstable to survive to the detector.[11][12]

Chemical Ionization (CI): For Unambiguous Molecular Weight Confirmation

CI is a "soft" ionization technique that uses a reagent gas (e.g., methane, isobutane) to ionize the analyte through gas-phase chemical reactions, primarily proton transfer.[8][13] The reagent gas is introduced into the ion source at a much higher pressure than the analyte. The 70 eV electrons ionize the reagent gas, which then creates a stable plasma of reagent ions (e.g., CH₅⁺ from methane). These ions act as gentle proton donors to the analyte molecule (M).[14][15]

M + CH₅⁺ → [M+H]⁺ + CH₄

-

Why Choose CI? This process imparts very little excess energy, resulting in minimal fragmentation.[11] The dominant peak in the CI spectrum is typically the protonated molecule, [M+H]⁺, providing a clear and unambiguous determination of the molecular weight.[15] This is invaluable when the EI spectrum lacks a discernible molecular ion.

-

Synergistic Power: The combination of EI and CI is a self-validating system. CI confirms the molecular weight, while EI provides the structural fingerprint.

Fragmentation Analysis: Deconstructing the Molecule

The predictive power of mass spectrometry lies in understanding how molecular structure dictates fragmentation. The unique arrangement of the vinyl group and the fluorinated chain in this compound leads to specific, predictable cleavage patterns under EI conditions.

Proposed Electron Ionization (EI) Fragmentation Pathway

The 70 eV ionization process will likely eject an electron from the π-bond of the alkene, as it is the highest occupied molecular orbital (HOMO). The resulting molecular ion, [C₅H₃F₇]•⁺ at m/z 196, will be the starting point for all subsequent fragmentation.

Key fragmentation mechanisms for alkenes and fluorinated compounds include allylic cleavage, loss of small radicals, and cleavage of C-C bonds adjacent to fluorine atoms.[16][17]

-

Allylic Cleavage: The C-C bond beta to the double bond is prone to cleavage. This is the most favorable initial fragmentation for many alkenes, as it results in a resonance-stabilized allylic cation.

-

[M - C₂F₅]⁺: Loss of a pentafluoroethyl radical (•C₂F₅, mass 119) via cleavage of the C3-C4 bond results in a highly stable allylic cation at m/z 77 . This is predicted to be a major, if not the base, peak in the spectrum. [CH₂=CH-CF₂]⁺ ↔ [⁺CH₂-CH=CF₂]

-

-

Alpha Cleavage & Fluorine Migration: Cleavage of the C2-C3 bond is also possible.

-

[M - CF₂CF₂CF₃]⁺: Loss of the entire heptafluoropropyl radical would yield the vinyl cation [CH₂=CH]⁺ at m/z 27 . While possible, this is generally less favorable than forming a stabilized allylic cation.

-

-

Cleavage within the Fluorinated Chain: The strong C-F bonds make fluorine atom loss less common than the loss of entire fluorocarbon fragments. However, rearrangements can occur.

-

[M - CF₃]⁺: Loss of a trifluoromethyl radical (•CF₃, mass 69) from the molecular ion would yield a fragment at m/z 127 . This corresponds to the [CH₂=CH-CF₂-CF₂]⁺ ion.

-

Loss of Fluorine: The loss of a single fluorine atom (•F, mass 19) to give a peak at m/z 177 is possible but likely to be of low intensity in fluorinated compounds.[16]

-

The following diagram illustrates the primary proposed fragmentation pathway under Electron Ionization.

Caption: Predicted EI fragmentation of this compound.

Expected Chemical Ionization (CI) Spectrum

Using methane as the reagent gas, the spectrum will be significantly simpler.

-

Protonated Molecule [M+H]⁺: The most abundant ion is expected to be the protonated molecule at m/z 197 (196.07 + 1.01).

-

Adduct Ions: At higher source pressures, adduct ions with reagent gas species may be observed. For methane, this would be [M+C₂H₅]⁺ at m/z 225 and [M+C₃H₅]⁺ at m/z 237 . These are typically of much lower intensity but can further corroborate the molecular weight.

Summary of Predicted Mass Fragments

| Ionization Mode | Predicted m/z | Proposed Ion Structure / Identity | Expected Relative Intensity |

| EI | 196 | [CH₂=CH-CF₂-CF₂-CF₃]•⁺ (Molecular Ion) | Low to Absent |

| 127 | [CH₂=CH-CF₂-CF₂]⁺ | Moderate | |

| 77 | [CH₂=CH-CF₂]⁺ (Allylic Cation) | High (likely Base Peak) | |

| 69 | [CF₃]⁺ | Moderate to High | |

| 27 | [C₂H₃]⁺ | Low to Moderate | |

| CI (Methane) | 197 | [C₅H₃F₇+H]⁺ (Protonated Molecule) | High (Base Peak) |

| 225 | [C₅H₃F₇+C₂H₅]⁺ (Adduct Ion) | Low | |

| 237 | [C₅H₃F₇+C₃H₅]⁺ (Adduct Ion) | Low |

Experimental Protocols: A Practical Workflow

The following protocols describe a robust GC-MS methodology for the analysis of this compound. This workflow is designed to be a self-validating system by incorporating both EI and CI analysis.

Caption: Overall analytical workflow for heptafluoropent-1-ene characterization.

Gas Chromatography (GC) Method

-

Objective: To achieve sharp, symmetric chromatographic peaks for the analyte, well-separated from any solvent or impurity peaks.

-

Instrumentation: Standard Gas Chromatograph with a split/splitless injector.

-

Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. A 5% phenyl-methylpolysiloxane phase provides good general-purpose separation for volatile compounds.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Injector Temperature: 200 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 (can be adjusted based on sample concentration).

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 150 °C.

-

Hold: Hold at 150 °C for 2 minutes.

-

-

Rationale: The initial hold at a low temperature ensures efficient trapping of the volatile analyte at the head of the column. The ramp rate provides a good balance between analysis speed and chromatographic resolution.

Mass Spectrometry (MS) Protocol - EI Mode

-

Objective: To generate a reproducible fragmentation pattern for structural confirmation and library matching.

-

Instrumentation: Quadrupole Mass Spectrometer.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 25 to 300. A low starting mass is crucial to detect small fragments like the vinyl cation (m/z 27).

-

Solvent Delay: 2 minutes (to prevent the solvent peak from damaging the filament).

Mass Spectrometry (MS) Protocol - CI Mode

-

Objective: To confirm the molecular weight of the analyte with minimal fragmentation.

-

Instrumentation: Same as above, but with CI capabilities.

-

Ion Source: Positive Chemical Ionization (PCI).

-

Ion Source Temperature: 200 °C.

-

Reagent Gas: Methane (CH₄) at a pressure optimized for the specific instrument (typically leading to ~10-20% of the primary reagent ion intensity remaining).

-

Electron Energy: 70-100 eV (to ionize the reagent gas).

-

Mass Range: Scan from m/z 100 to 300.

Conclusion: A Unified Approach to Analysis

The robust characterization of this compound is achieved not by a single technique, but by the logical and synergistic application of complementary mass spectrometric methods. Electron Ionization provides an intricate structural fingerprint, where the predictable cleavage at the allylic position to yield a dominant ion at m/z 77 serves as a key identifier. Chemical Ionization, in contrast, strips away this complexity to deliver an unambiguous confirmation of the molecular weight via the protonated molecule at m/z 197. By employing the detailed GC-MS protocols outlined herein, researchers in drug development and materials science can confidently identify and characterize this critical fluorinated building block, ensuring the integrity of their synthetic pathways and the quality of their final products.

References

- 1. jelsciences.com [jelsciences.com]

- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,3,4,4,5,5,5-Heptafluoro-1-pentene [webbook.nist.gov]

- 4. This compound | C5H3F7 | CID 67727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,3,4,4,5,5,5-Heptafluoro-1-pentene [webbook.nist.gov]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uni-saarland.de [uni-saarland.de]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. Welcome to the NIST WebBook [webbook.nist.gov]

- 11. azom.com [azom.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. ms-textbook.com [ms-textbook.com]

- 16. whitman.edu [whitman.edu]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to the Discovery and History of Fluorinated Pentenes

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Influence of Fluorine in Modern Science

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly impacting fields from materials science to pharmaceuticals. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, altered acidity, and enhanced binding affinity—have made fluorinated compounds indispensable tools for molecular design. This guide delves into the history and discovery of a specific, yet significant, class of these compounds: the fluorinated pentenes. By tracing their origins, from early synthetic endeavors to their current applications, we aim to provide a comprehensive resource for researchers seeking to understand and harness the power of these versatile molecules.

The Dawn of Organofluorine Chemistry: A Foundation for Discovery

The story of fluorinated pentenes is intrinsically linked to the broader history of organofluorine chemistry. The journey began not with complex alkenes, but with the taming of the most reactive element: fluorine.

The Isolation of an Elusive Element

For decades, chemists struggled to isolate elemental fluorine due to its extreme reactivity. It was not until 1886 that French chemist Henri Moissan successfully isolated fluorine gas through the electrolysis of a solution of potassium fluoride in anhydrous hydrogen fluoride. This monumental achievement opened the door to the systematic study of fluorine and its interactions with organic compounds.

Early Forays into Fluorination: The Swarts Reaction

One of the most significant early breakthroughs in the synthesis of organofluorine compounds was the development of the Swarts reaction in 1892 by Belgian chemist Frédéric Swarts.[1][2] This reaction involves the exchange of chlorine or bromine atoms in an organic halide with fluorine using a metallic fluoride, most notably antimony trifluoride (SbF₃) in the presence of a catalytic amount of antimony pentachloride (SbCl₅).[1][2]

The Swarts reaction provided the first practical and relatively controlled method for introducing fluorine into organic molecules, laying the groundwork for the synthesis of a wide array of fluorinated compounds, including the precursors to fluorinated alkenes.[3]

The Emergence of Fluorinated Alkenes: Paving the Way for Pentenes

The synthesis of fluorinated alkenes, including pentenes, generally relies on two primary strategies: the introduction of fluorine into a pre-existing carbon skeleton followed by the creation of a double bond, or the direct formation of a fluorinated alkene from smaller fluorinated building blocks.

Dehydrohalogenation: A Classic Route to Alkenes

A common method for creating a carbon-carbon double bond is through an elimination reaction, specifically dehydrohalogenation. This process involves the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms, typically in the presence of a base.[4] In the context of fluorinated pentenes, this would involve the dehydrofluorination or dehydrochlorination of a polyfluorinated or chlorofluorinated pentane.

While the carbon-fluorine bond is the strongest single bond in organic chemistry, making dehydrofluorination challenging, it is a viable method, particularly when the fluorine atom is activated by neighboring electron-withdrawing groups.[5] The E1cb (Elimination, Unimolecular, conjugate Base) mechanism is often involved in the elimination of fluorine due to its ability to stabilize an adjacent carbanion.[5]

Addition of Hydrogen Fluoride to Alkynes: A Direct Approach

Another fundamental reaction for the synthesis of vinyl fluorides is the addition of hydrogen fluoride (HF) across the triple bond of an alkyne.[6][7] The reactivity of hydrogen halides in this reaction follows the order HI > HBr > HCl > HF, making the addition of HF the most challenging.[6][7][8]

Early attempts at this reaction were often plagued by low yields and the formation of multiple products. However, the development of HF complexes with organic bases, such as pyridine or amines, provided more manageable and effective reagents for hydrofluorination.[9] The addition typically follows Markovnikov's rule, where the fluorine atom adds to the more substituted carbon of the alkyne.[6][7]

The Influence of Industrial Demands: The Rise of Fluoropolymers and Refrigerants

The mid-20th century saw a surge in research into organofluorine chemistry, largely driven by the burgeoning plastics and refrigerant industries. Companies like DuPont were at the forefront of this research, developing iconic materials like Teflon (polytetrafluoroethylene or PTFE) and Freon (chlorofluorocarbons).[4][10]

While not directly focused on fluorinated pentenes, the intensive research into the synthesis of fluorinated monomers and small molecules for these applications led to the development of a vast toolbox of fluorination techniques and a deeper understanding of the reactivity of fluorinated compounds. The work of scientists like William T. Miller at Cornell University, who was involved in the Manhattan Project, was instrumental in developing methods for the synthesis of highly fluorinated materials.[8][11] His research included the synthesis of chlorofluorocarbon polymers, which were crucial for the separation of uranium isotopes.[11]

The Synthesis of Fluorinated Pentenes: A Historical Perspective

While a singular, celebrated "discovery" of the first fluorinated pentene is not prominent in the historical record, their synthesis emerged as a natural progression from the foundational work in organofluorine chemistry. Early reports of fluorinated pentenes are likely scattered within broader studies on the synthesis and properties of fluorinated hydrocarbons.

Early Synthetic Efforts: Building on Foundational Reactions

It is highly probable that the first syntheses of fluorinated pentenes were achieved through the application of the aforementioned general methods to five-carbon substrates. For instance:

-

Halogen Exchange followed by Elimination: The Swarts reaction could have been used to fluorinate a chlorinated pentane, followed by a base-induced dehydrochlorination or dehydrofluorination to yield a fluorinated pentene.

-

Addition to Pentynes: The addition of hydrogen fluoride to a pentyne isomer would have been another early route to a monofluorinated pentene.

Perfluorination and the Quest for Highly Fluorinated Materials

The drive to create highly stable and inert materials led to the development of methods for perfluorination—the replacement of all hydrogen atoms with fluorine. While direct fluorination with elemental fluorine is often too aggressive, leading to fragmentation of the carbon skeleton, electrochemical fluorination (ECF) and the use of high-valency metal fluorides provided pathways to perfluorinated alkanes. Subsequent dehalogenation or dehydrohalogenation of these compounds could then yield perfluorinated alkenes.

For example, the pyrolysis of fluoropolymers has been shown to produce a variety of smaller fluorinated molecules, including fluoroalkenes.[12] While not a primary synthetic route, this decomposition pathway highlights the stability of the fluoroalkene structure.

Characterization of Fluorinated Pentenes: The Advent of Modern Spectroscopy

The definitive identification and characterization of fluorinated pentenes, like all organic compounds, was revolutionized by the development of modern spectroscopic techniques.

The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

The advent of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, was a watershed moment for organofluorine chemistry. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly amenable to NMR studies.[13][14] The large chemical shift dispersion of ¹⁹F NMR allows for the sensitive detection of subtle differences in the electronic environment of fluorine atoms within a molecule.[13][14]

This technique provides invaluable information about the number and connectivity of fluorine atoms, as well as their stereochemical relationships, making it an indispensable tool for the unambiguous characterization of fluorinated pentene isomers.

Table 1: Key Spectroscopic Data for a Hypothetical Monofluorinated Pentene

| Spectroscopic Technique | Expected Observations |

| ¹⁹F NMR | A signal with a chemical shift characteristic of a vinyl fluoride, with coupling to adjacent protons. |

| ¹H NMR | Signals for the protons on the double bond will show coupling to the fluorine atom, in addition to proton-proton coupling. |

| ¹³C NMR | The carbons of the double bond will show coupling to the fluorine atom (¹JCF and ²JCF). |

| Mass Spectrometry | The molecular ion peak will correspond to the mass of the fluorinated pentene. Fragmentation patterns can provide further structural information. |

Applications of Fluorinated Pentenes: From Niche Chemicals to Drug Development Scaffolds

While not as widely known as smaller fluoroalkenes like tetrafluoroethylene, fluorinated pentenes and their derivatives have found important applications, particularly in the realm of medicinal chemistry.

Building Blocks in Organic Synthesis

Fluorinated pentenes serve as versatile building blocks for the synthesis of more complex fluorinated molecules. The double bond provides a handle for a variety of chemical transformations, allowing for the introduction of other functional groups.

Impact on Physicochemical Properties in Drug Discovery

The incorporation of a fluorinated pentene moiety into a drug candidate can have a profound impact on its properties:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.

-

Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and permeability across biological membranes.

-

Conformational Control: The steric and electronic properties of fluorine can influence the preferred conformation of a molecule, which can in turn affect its binding to a biological target.

While specific examples of marketed drugs containing a simple fluorinated pentene are not abundant, the principles of using fluorinated alkyl and alkenyl chains to modulate drug properties are well-established. The knowledge gained from the study of fluorinated pentenes contributes to the broader understanding of how to strategically employ fluorine in drug design.

Conclusion: A Legacy of Innovation and a Future of Possibilities

The history of fluorinated pentenes is a testament to the incremental nature of scientific progress. From the foundational discoveries in fluorine chemistry to the development of powerful synthetic and analytical methods, the ability to create and characterize these molecules has been built upon the work of generations of scientists. While their initial discovery may not have been a singular, dramatic event, their importance as tools for understanding the effects of fluorination and as building blocks in modern synthesis is undeniable. As the demand for sophisticated, tailor-made molecules continues to grow, particularly in the life sciences, the legacy of the early pioneers in organofluorine chemistry will continue to inspire new discoveries and applications for fluorinated compounds, including the versatile and ever-evolving family of fluorinated pentenes.

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicology of fluoro-olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicology of the fluoroalkenes: review and research needs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DuPont - Wikipedia [en.wikipedia.org]

- 5. Teflon Patents [fluoride-history.de]

- 6. US4281092A - Vulcanizable fluorinated copolymers - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. biophysics.org [biophysics.org]

- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

IUPAC name for C5H3F7

An In-Depth Technical Guide to the Isomers of C₅H₃F₇: Nomenclature, Properties, and Applications

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The molecular formula C₅H₃F₇ represents not a singular entity, but a fascinating collection of structural isomers whose properties are dictated by the precise arrangement of their constituent atoms. The low hydrogen-to-carbon ratio indicates a high degree of unsaturation, manifesting as double or triple bonds. This guide moves beyond the simple query of a single IUPAC name to provide a comprehensive technical overview of the known isomers of C₅H₃F₇. We will dissect their nomenclature, delve into the specific properties and applications of a key industrial isomer, 2,3,3,4,4,5,5-heptafluoro-1-pentene , and discuss the broader significance of the fluorinated alkene and alkyne motifs in modern chemical research. This document is structured to provide both foundational knowledge and field-proven insights for professionals engaged in chemical synthesis and material science.

Part 1: The Imperative of Precision: Nomenclature and Isomerism of C₅H₃F₇

In synthetic chemistry, a molecular formula is merely the starting point. The specific connectivity of atoms—the molecule's constitution—defines its identity and reactivity. For C₅H₃F₇, several constitutional isomers exist, each requiring a unique name under the International Union of Pure and Applied Chemistry (IUPAC) system to avoid ambiguity. The most prominent isomers are unsaturated, five-carbon chains.

The primary known isomers of C₅H₃F₇ are detailed below:

| IUPAC Name | CAS Number | Molecular Structure | Key Features |

| 2,3,3,4,4,5,5-Heptafluoro-1-pentene | 1547-26-8 | CH₂(1)=CF(2)-CF₂(3)-CF₂(4)-CHF₂(5) | Terminal alkene, internal fluorine on the double bond |

| 3,3,4,4,5,5,5-Heptafluoro-1-pentene | 71164-40-4 | CH₂(1)=CH(2)-CF₂(3)-CF₂(4)-CF₃(5) | Terminal alkene, double bond insulated from fluorine atoms |

| 3,3,4,4,5,5,5-Heptafluoro-1-pentyne | 80337-25-3 | CH(1)≡C(2)-CF₂(3)-CF₂(4)-CF₃(5) | Terminal alkyne, a valuable synthon for cycloadditions |

The structural differences between these isomers, particularly the position and type of unsaturation (alkene vs. alkyne) and the placement of the fluorine atoms, lead to distinct chemical behaviors and applications.

Part 2: A Case Study on 2,3,3,4,4,5,5-Heptafluoro-1-pentene

Due to its documented use in industrial applications, 2,3,3,4,4,5,5-heptafluoro-1-pentene (CAS 1547-26-8) serves as an excellent representative for an in-depth analysis.

Physicochemical Properties

This compound is a fluorinated alkene with properties largely dictated by its high fluorine content. A summary of its key physical and computed properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₅H₃F₇ | - |

| Molecular Weight | 196.07 g/mol | PubChem[1] |

| Boiling Point (Predicted) | 47.6 °C at 760 mmHg | LookChem |

| Density (Predicted) | 1.356 g/cm³ | LookChem |

| Flash Point (Predicted) | -10.9 °C | LookChem |

| XLogP3-AA (Computed) | 2.9 | PubChem[1] |